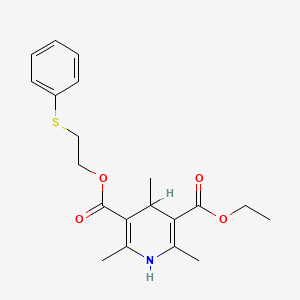
Quiflapon
Overview
Description
Quiflapon, also known as MK-591, is a selective and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP). It is known for its ability to induce cell apoptosis and inhibit leukotriene biosynthesis. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
Quiflapon primarily targets the 5-lipoxygenase (5-Lox) enzyme . This enzyme plays a crucial role in the metabolic conversion of arachidonic acid, which stimulates the growth of certain cancer cells . This compound acts as a specific inhibitor of 5-Lox activity .
Mode of Action
This compound interacts with its target, 5-Lox, by inhibiting its activity . This inhibition leads to a decrease in the viability of pancreatic cancer cells . It is also suggested that this compound’s action involves the downregulation of protein kinase C-epsilon (PKCε), an oncogenic, pro-survival serine/threonine kinase .
Biochemical Pathways
This compound affects the arachidonic acid metabolic pathway through the 5-Lox enzyme . The inhibition of 5-Lox by this compound leads to the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . Interestingly, 5-Lox inhibition induced apoptosis in pancreatic cancer cells without the inhibition of Akt .
Result of Action
This compound’s action results in the induction of apoptosis in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . This compound effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the overexpression of 5-Lox in pancreatic tumors and cell lines derived from them makes these cells more susceptible to the action of this compound . .
Biochemical Analysis
Biochemical Properties
Quiflapon interacts with the 5-lipoxygenase-activating protein (FLAP), inhibiting its function . This interaction is highly selective and specific, with an IC50 of 1.6 nM in a FLAP binding assay . The nature of this interaction is inhibitory, resulting in a decrease in Leukotriene biosynthesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the activity of FLAP, which in turn reduces Leukotriene biosynthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with FLAP . This binding inhibits the activity of FLAP, leading to a reduction in Leukotriene biosynthesis . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Metabolic Pathways
This compound is involved in the Leukotriene biosynthesis pathway . It interacts with FLAP, an enzyme involved in this pathway . The inhibition of FLAP by this compound can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quiflapon involves multiple steps, starting from the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the necessary functional groups, such as the tert-butylsulfanyl and quinolinylmethoxy groups.
Final Assembly: The final assembly involves the coupling of the substituted indole core with the appropriate side chains to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final Product Formation: The purified intermediates are combined to form the final product, which is then subjected to quality control tests to ensure compliance with industry standards
Chemical Reactions Analysis
Types of Reactions: Quiflapon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
Scientific Research Applications
Quiflapon has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of FLAP inhibition and leukotriene biosynthesis.
Biology: It is used to study the mechanisms of cell apoptosis and inflammation.
Medicine: this compound has potential therapeutic applications in treating conditions such as asthma, arthritis, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting FLAP and leukotriene pathways
Comparison with Similar Compounds
Quiflapon is unique in its high selectivity and potency as a FLAP inhibitor. Similar compounds include:
Fiboflapon: Another FLAP inhibitor with similar properties but different molecular structure.
MK886: A FLAP inhibitor with a different mechanism of action.
BRP-201: A compound with similar inhibitory effects on leukotriene biosynthesis.
Compared to these compounds, this compound stands out due to its higher affinity for FLAP and its effectiveness in inducing apoptosis .
Properties
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOONKHCNQFYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159882 | |
| Record name | Quiflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136668-42-3 | |
| Record name | Quiflapon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quiflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quiflapon (MK591)?
A: this compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, this compound prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].
Q2: How does this compound impact enzalutamide-resistant prostate cancer cells?
A: Research suggests that this compound effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. This compound downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].
Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?
A: Yes, preclinical studies using pancreatic cancer models have shown promising results. This compound demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of this compound and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].
Q4: Beyond its anticancer effects, what other therapeutic potential does this compound hold?
A: this compound's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].
Q5: What are the potential advantages of this compound compared to other leukotriene modifiers?
A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, this compound inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that this compound exhibits minimal adverse effects compared to some other leukotriene modifiers [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

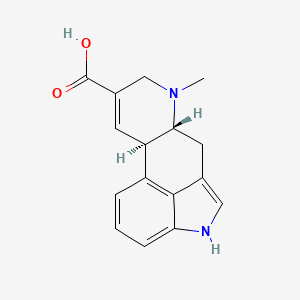
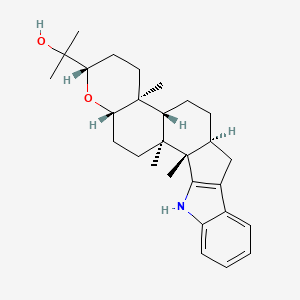
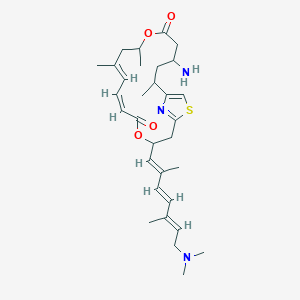
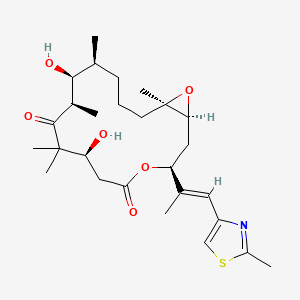
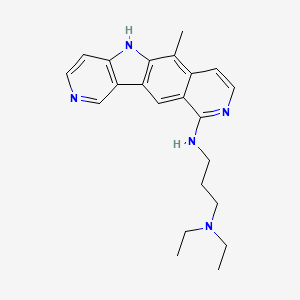


![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)


![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
